Cas no 103518-51-0 (2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol)
103518-51-0 structure
Product Name:2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
Numéro CAS:103518-51-0
Le MF:C5H10N4O3
Mégawatts:174.157900333405
CID:5969316
PubChem ID:658470
Update Time:2025-06-10
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol
- 1,3-Propanediol, 2-(hydroxymethyl)-2-(1H-tetrazol-1-yl)-
- CHEMBL1726535
- HMS2344H13
- EN300-7550743
- 103518-51-0
- Z1896740623
- MLS000080833
- AKOS022141129
- 2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol
- 2-(hydroxymethyl)-2-(1H-tetrazol-1-yl)propane-1,3-diol
- SMR000039385
- Oprea1_671012
- tetrazol-1-yl-tris(hydroxymethyl)methane
-
- Piscine à noyau: 1S/C5H10N4O3/c10-1-5(2-11,3-12)9-4-6-7-8-9/h4,10-12H,1-3H2
- La clé Inchi: UZZLUFRHLWXBAH-UHFFFAOYSA-N
- Sourire: C(O)C(CO)(N1C=NN=N1)CO
Propriétés calculées
- Qualité précise: 174.07529019g/mol
- Masse isotopique unique: 174.07529019g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 4
- Complexité: 132
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -2.7
- Surface topologique des pôles: 104Ų
Propriétés expérimentales
- Dense: 1.63±0.1 g/cm3(Predicted)
- Point de fusion: 89-91 °C
- Point d'ébullition: 499.2±55.0 °C(Predicted)
- Le PKA: 12.81±0.10(Predicted)
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7550743-0.05g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 0.05g |
$212.0 | 2025-03-22 | |
| Enamine | EN300-7550743-0.1g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 0.1g |
$317.0 | 2025-03-22 | |
| Enamine | EN300-7550743-0.25g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 0.25g |
$452.0 | 2025-03-22 | |
| Enamine | EN300-7550743-0.5g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 0.5g |
$713.0 | 2025-03-22 | |
| Enamine | EN300-7550743-1.0g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 1.0g |
$914.0 | 2025-03-22 | |
| Enamine | EN300-7550743-2.5g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-22 | |
| Enamine | EN300-7550743-5.0g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-22 | |
| Enamine | EN300-7550743-10.0g |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-22 | |
| Aaron | AR028ZQA-50mg |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95% | 50mg |
$317.00 | 2025-02-17 | |
| Aaron | AR028ZQA-100mg |
2-(hydroxymethyl)-2-(1H-1,2,3,4-tetrazol-1-yl)propane-1,3-diol |
103518-51-0 | 95% | 100mg |
$461.00 | 2025-02-17 |
2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol Littérature connexe
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
103518-51-0 (2-(hydroxymethyl)-2-(tetrazol-1-yl)propane-1,3-diol) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot